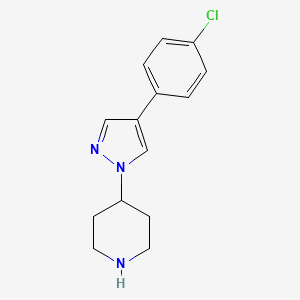

4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c15-13-3-1-11(2-4-13)12-9-17-18(10-12)14-5-7-16-8-6-14/h1-4,9-10,14,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXZSTSEYCYKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639947 | |

| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-38-8 | |

| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine

Executive Summary

This technical guide details the high-fidelity synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine (CAS: 902836-38-8).[1] This scaffold serves as a critical pharmacophore in the development of GPCR ligands (e.g., Dopamine D4 antagonists) and Smoothened (Smo) receptor antagonists.

While convergent alkylation routes exist, this guide prioritizes a De Novo Cyclization Strategy utilizing a vinamidinium salt intermediate.[1] This pathway offers superior regiocontrol, avoids the risk of hydrodehalogenation associated with pyridine-reduction routes, and minimizes the formation of bis-alkylated impurities common in direct nucleophilic substitutions.[1]

Core Strategic Advantages[1]

-

Regio-integrity: The symmetric nature of the 2-arylvinamidinium electrophile guarantees the exclusive formation of the 4-arylpyrazole isomer.[1]

-

Halogen Compatibility: Unlike routes involving the hydrogenation of pyridyl-pyrazole precursors, this protocol preserves the labile 4-chloro substituent.[1]

-

Scalability: The workflow utilizes crystalline intermediates (vinamidinium salts), allowing for purification via filtration rather than chromatography.

Part 1: Retrosynthetic Analysis & Pathway Design[1]

The synthesis is disconnected into two primary modules: the Electrophile (Module A) and the Nucleophile (Module B) .

-

Disconnection: The N1–C4' bond is technically feasible via alkylation, but the Pyrazole Ring Construction (N–C / C–C bond formation) is more robust for scale-up.[1]

-

Precursors:

Figure 1: Retrosynthetic strategy highlighting the convergent cyclization approach.

Part 2: Detailed Experimental Protocol

Module A: Synthesis of the Vinamidinium Salt

Objective: Convert 4-chlorophenylacetic acid into the reactive 2-(4-chlorophenyl)-3-(dimethylamino)allylidene]dimethylammonium perchlorate.

Mechanism: The Vilsmeier-Haack reaction performs a double formylation and decarboxylation on the acetic acid derivative.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 4-Chlorophenylacetic acid | 1.0 | Starting Material |

| POCl₃ (Phosphorus oxychloride) | 3.0 | Vilsmeier Agent |

| DMF (Dimethylformamide) | Excess | Solvent/Reagent |

| Sodium Perchlorate (aq) | Excess | Counter-ion Exchange |

Protocol

-

Vilsmeier Complex Formation: In a flame-dried reactor under N₂, cool DMF (5.0 vol) to 0–5 °C. Add POCl₃ (3.0 equiv) dropwise, maintaining internal temperature <10 °C. Stir for 30 min to form the chloroiminium species.

-

Addition: Add 4-chlorophenylacetic acid (1.0 equiv) portion-wise.

-

Heating: Warm the mixture to 70–80 °C. Evolution of CO₂ will be observed (decarboxylation). Maintain heating for 4–6 hours until gas evolution ceases and LCMS indicates consumption of starting material.[1]

-

Quench & Salt Formation: Pour the reaction mixture onto crushed ice (10 vol).

-

Anion Exchange: Add a saturated aqueous solution of Sodium Perchlorate (NaClO₄) or Sodium Hexafluorophosphate (NaPF₆). The vinamidinium salt will precipitate immediately as a yellow/orange solid.[1]

-

Isolation: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Dry under vacuum at 40 °C.[1]

Checkpoint: The product should be a free-flowing yellow solid.[1]

-

¹H NMR (DMSO-d₆): Characteristic singlets for dimethylamino groups at ~2.5–3.5 ppm and a sharp singlet for the methine protons at ~7.8 ppm.

Module B: Pyrazole Cyclization & Deprotection

Objective: Condense the vinamidinium salt with the hydrazine to form the pyrazole core, followed by Boc-removal.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Vinamidinium Salt (from Mod A) | 1.0 | Electrophile |

| tert-Butyl 4-hydrazinopiperidine-1-carboxylate | 1.1 | Nucleophile |

| Triethylamine (TEA) | 2.5 | Base |

| Ethanol (EtOH) | 10 vol | Solvent |

| TFA or 4M HCl in Dioxane | Excess | Deprotection Agent |

Protocol

-

Condensation: Suspend the Vinamidinium salt (1.0 equiv) and tert-butyl 4-hydrazinopiperidine-1-carboxylate (1.1 equiv) in EtOH.

-

Basification: Add TEA (2.5 equiv) dropwise. The suspension typically clears as the reaction proceeds.[1]

-

Reflux: Heat to reflux (78 °C) for 3–5 hours.

-

Monitoring: TLC (50% EtOAc/Hex) should show a new fluorescent spot (Rf ~0.6) and disappearance of the polar salt.

-

-

Workup: Cool to RT. Concentrate the solvent to ~20% volume.[1] Dilute with water and extract with EtOAc.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Intermediate:tert-butyl 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .[1]

-

-

Deprotection: Dissolve the crude intermediate in DCM (5 vol). Add TFA (5 vol) or 4M HCl/Dioxane (5 vol) at 0 °C. Stir at RT for 2 hours.

-

Free Basing: Concentrate the acid. Basify the residue with sat. NaHCO₃ or 1M NaOH to pH 10.[1] Extract with DCM/IPA (3:1 mixture) to ensure recovery of the polar amine.

-

Purification: Recrystallize from EtOAc/Heptane or Ethanol.

Figure 2: Step-by-step reaction workflow from starting material to final API intermediate.

Part 3: Analytical Profile & Quality Control[1]

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[5][6]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrazole: Two singlets or one coalesced singlet (depending on resolution) at δ ~8.0–8.3 ppm (H-3/H-5 of pyrazole). Note: Since N1 is substituted, H3 and H5 are distinct but often close. H5 (adjacent to N) is typically more downfield.

-

Aromatic: Two doublets (AA'BB' system) at δ 7.50 (d, 2H) and 7.40 (d, 2H) corresponding to the 4-chlorophenyl group.

-

Piperidine Methine: Multiplet at δ 4.2–4.4 ppm (N-CH-pyrazole).[1]

-

Piperidine Ring: Multiplets at δ 3.0–3.2 (eq), 2.6–2.8 (ax), 1.8–2.0 ppm.

-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+

-

Expected Mass: [M+H]⁺ = 262.1 (³⁵Cl) / 264.1 (³⁷Cl).

-

Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl is mandatory to confirm the presence of the halogen.[1]

Critical Control Points (CCPs)

| Step | Parameter | Risk | Mitigation |

| Vilsmeier | Temperature | Runaway exotherm | Strict addition rate control; keep T < 10°C during POCl₃ addition.[1] |

| Cyclization | Regioselectivity | Impurity formation | Use of Vinamidinium salt ensures symmetry; no regioisomers possible.[1] |

| Deprotection | pH Adjustment | Product loss | The secondary amine is water-soluble.[1] Use DCM/IPA (3:1) for extraction or salt out the aqueous phase. |

References

-

Thermo Scientific Chemicals. (n.d.). 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine.[1][6][7] Fisher Scientific.[1] Retrieved February 7, 2026, from [Link]

-

Arnold, Z. (1961).[1] Synthetic reactions of dimethylformamide.[1] XIII. Formation of β-chlorovinylaldehydes. Collection of Czechoslovak Chemical Communications, 26, 3051.[1] (Foundational reference for Vinamidinium salt synthesis).

-

PubChem. (n.d.). 2-(4-Chlorophenyl)malonaldehyde.[1][8] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]

-

Menon, S., et al. (2025).[1][3][9] Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. (Provides context for pyrazole-piperidine coupling strategies).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4-[4-(4-Chlorophényl)-1H-pyrazol-1-yl]pipéridine, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 7. 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. PubChemLite - 2-(4-chlorophenyl)malonaldehyde (C9H7ClO2) [pubchemlite.lcsb.uni.lu]

- 9. apps.dtic.mil [apps.dtic.mil]

The Therapeutic Potential of Pyrazole Piperidine Derivatives: A Technical Guide to Biological Activity

Introduction: The Architectural Elegance of Pyrazole Piperidine Scaffolds

In the landscape of medicinal chemistry, the fusion of a pyrazole and a piperidine moiety creates a chemical scaffold of significant interest. This unique combination marries the aromaticity and diverse reactivity of the five-membered pyrazole ring with the conformational flexibility of the six-membered saturated piperidine ring. This architectural synergy gives rise to a class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole piperidine derivatives, offering insights into their mechanisms of action, and detailing the experimental protocols for their evaluation. The content herein is curated for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics.

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole piperidine derivatives have emerged as a significant class of compounds with potent anticancer properties.[2][3] Their efficacy stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer activity of these derivatives is often not limited to a single mechanism but involves a coordinated attack on multiple fronts. A primary mode of action is the inhibition of key kinases involved in oncogenic signaling pathways. For instance, many pyrazole piperidine compounds have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By blocking the ATP binding sites of these receptors, these derivatives disrupt downstream signaling cascades that are essential for tumor growth and angiogenesis.[4]

Furthermore, a significant number of pyrazole piperidine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[6] Specifically, these compounds can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[6][7] This disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the activation of caspases, culminating in cell death.[8]

Signaling Pathway: EGFR Inhibition by Pyrazole Piperidine Derivatives

Caption: EGFR signaling pathway inhibition by pyrazole piperidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic effects of novel compounds on cancer cell lines.[9] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole piperidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Pyrazole Piperidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PPD-1 | PC3 (Prostate) | 0.01 ± 0.008 | [3] |

| A549 (Lung) | 0.45 ± 0.023 | [3] | |

| MCF-7 (Breast) | 0.081 ± 0.0012 | [3] | |

| PPD-2 | MCF-7 (Breast) | 0.83–1.81 | [3] |

| A549 (Lung) | 0.83–1.81 | [3] | |

| HeLa (Cervical) | 0.83–1.81 | [3] | |

| PPD-3 | EGFR Tyrosine Kinase | 0.26 | [3] |

| HER-2 Tyrosine Kinase | 0.20 | [3] | |

| PPD-4 | EGFR | 0.024 ± 0.002 | [10] |

| PPD-5 | MOLT 4 (Leukemia) | 14.45 | [11] |

| Z138 (Lymphoma) | 15.34 | [11] | |

| HL60 (Leukemia) | 17.56 | [11] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial processes. Some derivatives are believed to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may inhibit key microbial enzymes involved in metabolic pathways or DNA replication. For instance, some pyrazole-based compounds have been shown to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria.[14] Additionally, certain derivatives can interfere with Toll-like receptor (TLR) signaling, which plays a role in the host's immune response to microbial infections.[15]

Experimental Workflow: Kirby-Bauer Disk Diffusion Assay

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[16][17]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[16][17]

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the pyrazole piperidine derivatives onto the surface of the agar. A control disk with a standard antibiotic (e.g., ciprofloxacin) should also be included.[12]

-

Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[12]

Data Presentation: Antimicrobial Activity of Pyrazole Piperidine Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| PPD-6 | E. coli | - | 0.25 | [12] |

| PPD-7 | S. epidermidis | - | 0.25 | [12] |

| PPD-8 | A. niger | - | 1 | [12] |

| PPD-9 | MRSA | 28 | 521 | [18] |

| P. aeruginosa | 24 | 2085 | [18] | |

| PPD-10 | MRSA | 25 | 2081 | [18] |

| PPD-11 | MRSA | 23 | 1007 | [18] |

III. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Pyrazole piperidine derivatives have shown significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[6]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. Many pyrazole derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[19] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some pyrazole piperidine derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[20] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[21] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.[20]

Signaling Pathway: NF-κB Inhibition by Pyrazole Piperidine Derivatives

Caption: NF-κB signaling pathway inhibition by pyrazole piperidine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a classic and reliable method for screening the acute anti-inflammatory activity of new compounds.[20][22]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole piperidine derivatives orally or intraperitoneally to the test groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).[12]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[4][22]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[12]

Data Presentation: Anti-inflammatory Activity of Pyrazole Piperidine Derivatives

| Compound ID | Assay | Dose | Inhibition (%) | Reference |

| PPD-12 | Carrageenan-induced paw edema | 10 mg/kg | 45.8 | [12] |

| PPD-13 | Protein denaturation inhibition | 250 µg/mL | >99 | [23] |

| PPD-14 | Protein denaturation inhibition | 250 µg/mL | >99 | [23] |

| PPD-15 | Protein denaturation inhibition | 250 µg/mL | >99 | [23] |

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant challenge to modern medicine. Pyrazole piperidine derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.[24]

Mechanism of Action: Combating Neuronal Stress

The neuroprotective effects of these compounds are often linked to their antioxidant and anti-inflammatory properties. Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative disorders.[25] Pyrazole piperidine derivatives can scavenge free radicals and reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.[25] Their anti-inflammatory actions, as described previously, also help to reduce the chronic neuroinflammation that exacerbates neuronal cell death.

Some derivatives may also exert their neuroprotective effects by modulating specific signaling pathways involved in neuronal survival. For instance, they may activate pro-survival pathways or inhibit pathways that lead to apoptosis in neurons.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurotoxicity and neuroprotection.[15]

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Treat the cells with various concentrations of the pyrazole piperidine derivatives for a specific period (e.g., 24 hours).

-

Induction of Neurotoxicity: Induce neuronal cell death by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.[10]

-

Assessment of Cell Viability: After the neurotoxin challenge, assess cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[10]

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the pyrazole piperidine derivatives by comparing the viability of cells pre-treated with the compounds to that of cells treated with the neurotoxin alone.

Data Presentation: Neuroprotective Activity of Pyrazole Piperidine Derivatives

| Compound ID | Neuroprotective Assay | Measurement | Result | Reference |

| PPD-16 | Propidium Iodide Uptake | % of total uptake at 100 µM | 26.2 ± 1.9 | [24] |

| IC50 (µM) | 159.20 ± 1.21 | [24] | ||

| PPD-17 | Relative Neuroprotection | % | 110.7 ± 4.3 | [26] |

| Cell Viability Index | % | 107.2 ± 2.9 | [26] | |

| PPD-18 | IL-6 Suppression (in BV2 cells) | IC50 (µM) | 9.562 | [27] |

Conclusion: A Scaffold of Promise

The pyrazole piperidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective models underscores their vast therapeutic potential. The ability of these derivatives to interact with multiple key biological targets provides a strong rationale for their continued exploration and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable class of molecules in the quest for novel and effective therapies.

References

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences. [Link]

-

Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Journal of Pharmacy and Pharmacology. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

-

Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Cellular and Molecular Medicine. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective-TLR Inhibition. ChemMedChem. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Cureus. [Link]

-

A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. Acta Pharmacologica Sinica. [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]

-

Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]

-

Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective-TLR Inhibition. ChemMedChem. [Link]

-

NF-κB signaling at the crossroads between chronic inflammation and cancer. YouTube. [Link]

-

Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. ResearchGate. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. [Link]

-

Apoptosis regulator BAX. Wikipedia. [Link]

-

Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]

-

Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins. Science Signaling. [Link]

-

Activation of the proapoptotic Bcl-2 protein Bax by a small molecule induces tumor cell apoptosis. Molecular and Cellular Biology. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

-

Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]

-

Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. ResearchGate. [Link]

-

Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules. [Link]

-

In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Health Sciences and Medicine. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cbsjournal.com [cbsjournal.com]

- 8. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 9. nwmedj.org [nwmedj.org]

- 10. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 15. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Anticancer Activity of Substituted Pyrazoles

[1]

Executive Summary

The pyrazole ring (

This guide provides a rigorous technical framework for the design, synthesis, and in vitro validation of substituted pyrazoles. It moves beyond basic screening to focus on mechanistic validation and robust experimental protocols required for high-impact pharmacological studies.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrazoles is dictated by the substitution pattern on the

The Pharmacophore Logic

-

N1 Position: Substitution here often dictates solubility and bioavailability. Large lipophilic groups (e.g., phenyl, benzyl) can enhance membrane permeability but may reduce metabolic stability.

-

C3 & C5 Positions: These are the primary vectors for steric fit within kinase pockets. Bulky aryl groups at C3/C5 often facilitate

stacking interactions with residues in the active site of targets like EGFR or VEGFR-2 . -

C4 Position: This is the "linker" region. Electrophilic substitutions (e.g., halogens, -CN) or heterocyclic linkages (e.g., coumarins, chalcones) at C4 are critical for modulating electronic properties and target selectivity.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for modifying the pyrazole core to maximize anticancer potential.

Figure 1: Strategic modification of the pyrazole scaffold to target specific biological mechanisms.

Part 2: Molecular Mechanisms of Action

Substituted pyrazoles rarely act through a single pathway. They are often "multi-target" agents. The two dominant mechanisms are:

-

Kinase Inhibition (e.g., CDK, EGFR, VEGFR): Pyrazoles mimic the purine ring of ATP, allowing them to competitively bind to the ATP-binding cleft of protein kinases. This blocks downstream signaling cascades (Ras/Raf/MEK/ERK) essential for proliferation.

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives (especially sulfonamide-linked) bind to the colchicine site of tubulin, preventing microtubule assembly during the G2/M phase, leading to mitotic arrest and apoptosis.

Signaling Pathway Interruption

The diagram below maps where pyrazole derivatives intervene in the EGFR signaling cascade.

Figure 2: Intervention points of pyrazole derivatives within the EGFR/MAPK proliferation pathway.

Part 3: Experimental Validation Protocols

To publish in high-impact journals, data must be robust. The following protocols include critical "expert tips" often omitted in standard manuals.

Cytotoxicity Screening (MTT Assay)

This assay measures metabolic activity as a proxy for viability.[2][3]

Reagents:

-

MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).

-

Solubilization Buffer: DMSO or SDS-HCl.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates.

-

Expert Tip: Optimize seeding density (typically 3,000–5,000 cells/well) so that untreated controls are in the logarithmic growth phase at the end of the experiment, not confluent.

-

-

Treatment: After 24h, treat with pyrazole derivatives (0.1 – 100 µM) for 48–72h.

-

MTT Addition: Add 10 µL MTT stock per well. Incubate 3–4h at 37°C.

-

Solubilization: Carefully aspirate media (for adherent cells) and add 100 µL DMSO.

-

Expert Tip: If using suspension cells, do not aspirate. Add SDS-HCl buffer and incubate overnight to solubilize.

-

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Cell Cycle Analysis (Flow Cytometry)

Determines if the pyrazole causes cell cycle arrest (e.g., G2/M arrest indicates tubulin inhibition).

Protocol:

-

Harvest: Trypsinize cells, wash with PBS.

-

Fixation (CRITICAL STEP):

-

Resuspend pellet in 200 µL PBS.

-

Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

-

Why? Adding ethanol without vortexing causes cells to clump, ruining the doublet discrimination in flow cytometry.

-

Incubate at -20°C for >2 hours (overnight is best).

-

-

Staining:

-

Analysis: Incubate 30 min at 37°C in dark. Analyze on flow cytometer (FL2 channel).

Experimental Workflow Diagram

Figure 3: Step-by-step workflow from chemical synthesis to biological validation.

Part 4: Data Interpretation

Quantitative Metrics

Present your data using the following standard metrics. Ensure you calculate the Selectivity Index (SI) to demonstrate safety.

-

SI > 10: Highly selective (promising drug candidate).

-

SI < 2: General toxicity (likely fails preclinical safety).

Representative Data Structure

Organize your results in a table format similar to this for clarity:

| Compound ID | R1 (N1-Sub) | R2 (C3-Sub) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HEK293 (Normal) | SI (MCF-7) |

| PZ-01 | Phenyl | Methyl | 12.5 ± 1.2 | 15.4 ± 2.0 | >100 | >8.0 |

| PZ-02 | 4-F-Phenyl | Thiophene | 2.1 ± 0.3 | 1.8 ± 0.1 | 45.2 | 21.5 |

| Crizotinib | (Control) | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 60.5 | 75.6 |

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (2023). Reviews the SAR of pyrazoles against targets like EGFR and Tubulin. Link

-

FDA-approved small molecule kinase inhibitors. BOC Sciences. (2023). Lists approved pyrazole-based drugs like Crizotinib and Ruxolitinib.

-

Cell Cycle Analysis with Flow Cytometry and Propidium Iodide. Abcam. Standard protocol for DNA content analysis. Link

-

MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Detailed methodology for metabolic assays. Link

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (2021). Comprehensive overview of pyrazole chemistry and biology. Link

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 5. vet.cornell.edu [vet.cornell.edu]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine

Abstract

In the landscape of modern drug discovery, the identification and validation of molecular targets for novel chemical entities are paramount. This guide provides a comprehensive, technically-focused framework for elucidating the therapeutic targets of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine, a compound for which the specific biological activities are not yet extensively characterized. We will explore a multi-pronged approach, commencing with in silico predictive methodologies, followed by robust experimental strategies for target deconvolution and validation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to navigate the complexities of target identification.

Introduction: The Challenge of the Unknown

The compound 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine belongs to a class of molecules containing both pyrazole and piperidine scaffolds. These heterocyclic moieties are prevalent in a wide array of clinically approved drugs, suggesting a rich potential for biological activity.[1][2][3] Pyrazole derivatives, for instance, are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[2][4][5][6][7] Similarly, the piperidine ring is a privileged structure in medicinal chemistry, often enhancing the druggability and pharmacokinetic properties of therapeutic agents targeting cancer and central nervous system disorders.[1][3][8][9][10]

Given the absence of specific target information for 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine, a systematic and unbiased approach is required. This guide will detail a logical workflow, from generating initial hypotheses to rigorous experimental validation, providing the necessary tools to uncover the compound's mechanism of action.

Foundational Analysis: Structurally-Informed Target Hypotheses

Before embarking on extensive experimental campaigns, it is prudent to leverage the chemical structure of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine to generate plausible target hypotheses.

In Silico Target Prediction

Computational methods offer a cost-effective and rapid means of predicting potential biological targets.[11][12] These approaches harness vast databases of known drug-target interactions to identify proteins that are likely to bind to our compound of interest.

Recommended Platforms:

-

SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule based on 2D and 3D chemical similarity.[13]

-

KinasePred: A more specialized tool for predicting interactions with protein kinases, a common target class for pyrazole-containing compounds.[14]

Methodological Insight: The underlying principle of these platforms is "guilt-by-association." If our compound is structurally similar to known ligands for a particular target, there is an increased probability that it will also interact with that target. The output from these tools should be considered a preliminary, ranked list of potential targets that can guide the design of subsequent experimental screens.

Literature Precedent for Core Scaffolds

A thorough review of the scientific literature for compounds containing pyrazole and piperidine rings can provide valuable clues about potential target classes.

| Structural Motif | Commonly Associated Target Classes | Therapeutic Areas | Key References |

| Pyrazole | Kinases (e.g., VEGFR, EGFR), GPCRs (e.g., CB1), Enzymes (e.g., MAO, AChE) | Oncology, Neurodegenerative Disorders, Inflammation | [5],[6] |

| Piperidine | GPCRs, Ion Channels, Transporters, Enzymes | CNS Disorders, Oncology, Pain Management | [1],[3] |

This analysis suggests that 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine could plausibly interact with kinases, G-protein coupled receptors (GPCRs), or ion channels, making these protein families high-priority candidates for initial screening efforts.

A Strategic Framework for Target Identification and Deconvolution

With a set of initial hypotheses in hand, the next phase involves a systematic experimental workflow to identify and confirm the molecular target(s). The following diagram illustrates a comprehensive strategy that integrates phenotypic screening with parallel target deconvolution methodologies.

Caption: A multi-pronged workflow for target identification.

Phenotypic Screening: Uncovering a Biological Effect

The first step in a "target-agnostic" approach is to identify a measurable biological effect of the compound. A high-content phenotypic screen across a diverse panel of cancer cell lines is a robust starting point.

Experimental Protocol: Cell Viability and Morphology Screen

-

Cell Plating: Seed a panel of 10-20 cancer cell lines representing different tissue origins into 384-well microplates.

-

Compound Treatment: Add 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine in a dose-response manner (e.g., 10-point, 3-fold serial dilution from 100 µM).

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

-

Staining: Add a staining solution containing Hoechst 33342 (for nuclear staining) and a viability dye (e.g., CellTox™ Green).

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Quantify cell number, nuclear morphology (for apoptosis), and cell membrane integrity.

Causality Behind Experimental Choices: Using a diverse cell line panel increases the likelihood of finding a sensitive cell type, which can provide clues about the underlying mechanism. For example, if the compound is only active in hematopoietic cell lines, it might suggest a target involved in hematological malignancies.

Target Deconvolution: From Phenotype to Protein

Once a reproducible phenotype is observed, the next critical step is to identify the protein(s) responsible for this effect. We advocate for a parallel approach using both chemical proteomics and genetic screening to increase the probability of success and provide orthogonal validation.

Chemical proteomics is a powerful technique to identify proteins that physically interact with a small molecule.[15][16][17][18] This approach typically involves synthesizing a chemical probe by attaching an affinity tag (e.g., biotin) to the compound of interest, which is then used to "pull down" its binding partners from a cell lysate.

Caption: Workflow for affinity-based chemical proteomics.

Experimental Protocol: Affinity Pulldown and Mass Spectrometry

-

Probe Synthesis: Synthesize a biotinylated version of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine. A key consideration is the attachment point of the linker to minimize disruption of the compound's binding activity.

-

Lysate Preparation: Prepare a native protein lysate from the sensitive cell line identified in the phenotypic screen.

-

Incubation: Incubate the lysate with the biotinylated probe. A control incubation with a structurally similar but inactive analog (if available) or biotin alone is crucial.

-

Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides with trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.

Trustworthiness of the Protocol: The inclusion of a negative control (e.g., an inactive analog) is a self-validating step. True binding partners should be significantly enriched in the active probe pulldown compared to the control.

Genetic screens, such as those using CRISPR-Cas9 technology, can identify genes that, when knocked out, alter the sensitivity of cells to a drug.[19][20][21] This provides an orthogonal and powerful method for target identification.

-

Resistance Screen: If a gene knockout confers resistance to the compound, it may be the direct target or a critical downstream effector.

-

Sensitization Screen: If a gene knockout increases sensitivity, it may be part of a parallel pathway that, when inhibited, creates a synthetic lethal interaction with the compound.

Experimental Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen

-

Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide sgRNA library.

-

Selection: Select for successfully transduced cells.

-

Compound Treatment: Treat one population of cells with an IC50 concentration of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine and another with a vehicle control.

-

Cell Proliferation: Allow the cells to proliferate for a defined period (e.g., 14-21 days).

-

Genomic DNA Extraction: Extract genomic DNA from both populations.

-

Sequencing: Amplify and sequence the sgRNA-encoding regions to determine the representation of each sgRNA in the treated versus control populations.

-

Data Analysis: Identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizer genes) in the treated population.

Authoritative Grounding: This methodology is well-established for identifying drug targets and mechanisms of resistance.[19][21] The identification of a gene through this unbiased, genome-wide approach provides strong evidence for its involvement in the compound's mechanism of action.

Rigorous Target Validation: Confirming the Interaction

The identification of candidate targets from deconvolution experiments must be followed by rigorous validation to confirm a direct and functionally relevant interaction.

Direct Target Engagement Assays

These assays confirm the physical binding of the compound to the putative target protein in a cellular context.

CETSA is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.[22][23][24][25][26] This is a powerful method to confirm target engagement in intact cells or cell lysates.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).

-

Lysis: Lyse the cells to separate soluble and aggregated proteins.

-

Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

SPR is a label-free, biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[27][28][29][30][31]

Experimental Protocol: SPR

-

Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

-

Compound Injection: Flow different concentrations of 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine over the chip surface.

-

Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of compound bound to the protein.

-

Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Functional Assays: Linking Binding to Activity

Confirming that the binding of the compound to the target protein leads to a functional consequence is the final and most critical step in target validation. The specific assay will depend on the class of the validated target.

| Target Class | Recommended Functional Assay | Principle | Key References |

| Kinase | In Vitro Kinase Assay | Measures the transfer of phosphate from ATP to a substrate peptide.[32][33][34][35] | [32],[33] |

| GPCR | Calcium Flux or cAMP Assay | Measures downstream signaling events upon receptor activation or inhibition. | |

| Ion Channel | Electrophysiology (Patch-Clamp) or FLIPR Assay | Measures the flow of ions across the cell membrane.[36][37][38][39][40] | [36],[37] |

Conclusion and Future Directions

The journey from a novel compound to a validated therapeutic agent is a complex but logical process. For 4-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)piperidine, a molecule of unknown function, the strategy outlined in this guide provides a robust and efficient path forward. By integrating in silico prediction, phenotypic screening, and orthogonal target deconvolution methods, researchers can confidently identify and validate its molecular targets. The subsequent functional characterization will be instrumental in defining its therapeutic potential and guiding future lead optimization and preclinical development efforts.

References

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Retrieved February 7, 2026, from [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. Retrieved February 7, 2026, from [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117006. [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Ion Channel Drug Discovery. (n.d.). Domainex. Retrieved February 7, 2026, from [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

-

Ion Channel Solutions. (n.d.). Eurofins DiscoverX. Retrieved February 7, 2026, from [Link]

-

A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved February 7, 2026, from [Link]

-

CRISPR approaches to small molecule target identification. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved February 7, 2026, from [Link]

-

Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. (2025). Environment & Health. Retrieved February 7, 2026, from [Link]

-

Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Ion channel drug discovery and modern medicine. (n.d.). Metrion Biosciences. Retrieved February 7, 2026, from [Link]

-

Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent. Retrieved February 7, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

SwissTargetPrediction. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved February 7, 2026, from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved February 7, 2026, from [Link]

-

Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). PubMed Central. Retrieved February 7, 2026, from [Link]

-

Ion Channel Testing Services | Functional & Binding Assays. (n.d.). Eurofins Discovery. Retrieved February 7, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved February 7, 2026, from [Link]

-

How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. Retrieved February 7, 2026, from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

-

Target Identification and Drug Discovery with CRISPR. (2019). Biocompare. Retrieved February 7, 2026, from [Link]

-

Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. (2026). Oreate AI Blog. Retrieved February 7, 2026, from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved February 7, 2026, from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. Retrieved February 7, 2026, from [Link]

-

CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2025). Retrieved February 7, 2026, from [Link]

-

Proteomics in Drug Discovery: Unlocking the Druggable Proteome. (2025). Front Line Genomics. Retrieved February 7, 2026, from [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Ion Channel Companies. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][4][5][11]triazolo[3,4-b][4][6][11]thiadiazole in HepG2 cell lines. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.). Retrieved February 7, 2026, from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

-

Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved February 7, 2026, from [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 7, 2026, from [Link]

-

Kinase activity assays: exploring methods for assessing enzyme function. (n.d.). Interchim – Blog. Retrieved February 7, 2026, from [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). National Institutes of Health. Retrieved February 7, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 11. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SwissTargetPrediction [swisstargetprediction.ch]

- 14. mdpi.com [mdpi.com]

- 15. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques - Oreate AI Blog [oreateai.com]

- 19. horizondiscovery.com [horizondiscovery.com]

- 20. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. news-medical.net [news-medical.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. tandfonline.com [tandfonline.com]

- 27. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. portlandpress.com [portlandpress.com]

- 29. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 30. denovobiolabs.com [denovobiolabs.com]

- 31. criver.com [criver.com]

- 32. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. promega.com.br [promega.com.br]

- 34. reactionbiology.com [reactionbiology.com]

- 35. bmglabtech.com [bmglabtech.com]

- 36. Ion Channel Services | Ion Channel Drug Discovery | Domainex [domainex.co.uk]

- 37. Ion Channel Solutions [discoverx.com]

- 38. metrionbiosciences.com [metrionbiosciences.com]

- 39. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 40. Ion Channel Companies – ION CHANNEL LIBRARY [ionchannellibrary.com]

Comprehensive Spectroscopic Profiling of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine

This guide outlines the comprehensive spectroscopic characterization of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine , a privileged pharmacophore bridging the piperidine and pyrazole scaffolds often utilized in GPCR ligand and kinase inhibitor discovery.

Executive Summary & Structural Logic

The target molecule, 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine (MW: 261.75 Da), consists of a secondary amine (piperidine) linked at its C4 position to the N1 of a 4-substituted pyrazole.[1]

Characterization must address three critical structural features:

-

The Piperidine Core: Verifying the integrity of the secondary amine (free base vs. salt) and the C4-N1 linkage.

-

The Pyrazole Linker: Confirming the N1-alkylation regiochemistry (crucial if synthesized via alkylation of a pre-formed pyrazole).

-

The Chlorophenyl Tail: Validating the para-substitution pattern and halogen presence.

Structural Parameters

| Parameter | Value |

| Formula | C₁₄H₁₆ClN₃ |

| Exact Mass | 261.1033 |

| CAS RN | 902836-38-8 |

| SMILES | Clc1ccc(cc1)c2cn(nc2)C3CCNCC3 |

Strategic Characterization Workflow

The following workflow enforces a self-validating logic: Mass Spectrometry confirms the elemental composition (specifically the Chlorine isotope pattern), followed by NMR to map connectivity, and HPLC for quantitative purity.

Figure 1: Analytical workflow prioritizing identity confirmation via MS isotope profiling before structural mapping.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary checkpoint. The presence of a single Chlorine atom introduces a distinct isotopic signature that serves as a rapid "fingerprint" for the molecule.

Expected Ionization Pattern (ESI+)

-

Molecular Ion [M+H]⁺: 262.1 Da (Base peak, ³⁵Cl)

-

Isotope Peak [M+H+2]⁺: 264.1 Da (³⁷Cl)

-

Intensity Ratio: The natural abundance of ³⁵Cl:³⁷Cl is approximately 3:1. Therefore, the M+2 peak must be roughly 33% the height of the M+ peak.

Diagnostic Fragmentation (MS/MS): Under collision-induced dissociation (CID), look for:

-

Loss of Piperidine: Cleavage of the C4-N1 bond may yield the pyrazole-chlorophenyl fragment (m/z ~177/179).

-

Ring Opening: Fragmentation of the piperidine ring often produces characteristic amine losses (M-17 or M-43).

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive method for proving the C4-N1 connectivity. The data below assumes the Free Base form in DMSO-d₆ (common for polar heterocycles).

¹H-NMR Assignments (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on chemometric shifts for this scaffold.

| Position | Proton Type | δ (ppm) | Mult. | J (Hz) | Diagnostic Note |

| Pyrazole-H5 | Ar-H | 8.35 | s | - | Deshielded singlet; diagnostic of 1,4-subst. pyrazole.[1][2][3][4][5][6] |

| Pyrazole-H3 | Ar-H | 7.95 | s | - | Slightly upfield of H5. |

| Phenyl-H2'/H6' | Ar-H | 7.65 | d | 8.5 | Part of AA'BB' system (ortho to pyrazole). |

| Phenyl-H3'/H5' | Ar-H | 7.45 | d | 8.5 | Part of AA'BB' system (ortho to Cl). |

| Pip-H4 | Methine | 4.25 | tt | 11, 4 | CRITICAL: The methine proton at the attachment point. Deshielded by the aromatic N. |

| Pip-H2/H6 | CH₂ (eq) | 3.05 | d | 12 | Alpha to amine. |

| Pip-H2/H6 | CH₂ (ax) | 2.60 | td | 12, 2 | Alpha to amine. |

| Pip-H3/H5 | CH₂ | 1.95 | m | - | Beta to amine. |

| Pip-H3/H5 | CH₂ | 1.80 | m | - | Beta to amine. |

| Pip-NH | Amine | 2.0-3.0 | br s | - | Broad; chemical shift varies with concentration/water. |

¹³C-NMR Assignments (100 MHz, DMSO-d₆)

-

Pyrazole C5/C3: ~135-140 ppm (Broad/Intense).

-

Phenyl C-Cl: ~131 ppm.[6]

-

Piperidine C4: ~58-60 ppm (The attachment point).

-

Piperidine C2/C6: ~45 ppm.[3]

Regiochemistry Validation (NOESY/COSY)

To confirm the pyrazole is attached to the piperidine C4 (and not an impurity where the piperidine N is attached to the pyrazole C):

-

COSY: Confirm coupling between Pip-H4 (4.25 ppm) and Pip-H3/H5 (1.8-2.0 ppm).

-

NOESY: A critical NOE correlation should be observed between Pip-H4 and Pyrazole-H5 (8.35 ppm). This spatial proximity confirms the N1-substitution.

Infrared (IR) Spectroscopy

IR provides a quick check for functional group integrity, particularly the secondary amine.

-

N-H Stretch: ~3300–3400 cm⁻¹ (Weak/Medium band). Absence suggests tertiary amine impurity.

-

C-H Stretch (Aliphatic): 2800–2950 cm⁻¹.

-

C=N / C=C (Aromatic): 1550–1600 cm⁻¹.

-

C-Cl Stretch: ~1090 cm⁻¹ (Strong, characteristic fingerprint).

Purity & Quantitation (HPLC Method)

For drug development applications, a generic gradient method is recommended to assess purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/peptide bond check if applicable, though less relevant here).

-

Retention Time: Expect the compound to elute in the mid-to-late region (approx. 6-7 min) due to the lipophilic chlorophenyl and pyrazole moieties.

References

-

Chemical Book. (2023). 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine Spectral Data. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2503923. Retrieved from

-

Thermo Fisher Scientific. (2023). Alfa Aesar 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine Product Specification. Retrieved from

-

Royal Society of Chemistry. (2014). Synthesis and NMR characterization of 4-substituted pyrazoles. RSC Advances. Retrieved from

Sources

- 1. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 4. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

Discovery and Development of Pyrazole-Based Drugs: A Technical Guide

Abstract

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core structural motif in a diverse array of FDA-approved therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to next-generation kinase inhibitors.[1][2] This technical guide provides an in-depth analysis of the pyrazole pharmacophore, addressing the critical challenges of regioselective synthesis, structure-activity relationships (SAR), and mechanistic versatility.[3] We contrast the orthosteric binding modes of classic inhibitors with the allosteric mechanisms of recent approvals like Asciminib, providing actionable protocols for researchers in the field.

The Pyrazole Pharmacophore: Structural & Electronic Properties[2]

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][2] Its ubiquity in drug discovery stems from its unique physicochemical properties which allow it to function as a robust bioisostere for phenyl or pyridine rings while offering superior hydrogen-bonding capabilities.[1][2]

Electronic Architecture

-

Aromaticity: Pyrazole is a

-excessive heterocycle with 6 -

H-Bonding: The unsubstituted pyrazole possesses both a hydrogen bond donor (pyrrole-like NH) and a hydrogen bond acceptor (pyridine-like N).[1][2] This dual capability allows it to interact simultaneously with the "hinge region" of kinases (e.g., ATP-binding sites) and polar residues in enzyme active sites.[1]

-

Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomeric forms (3H-, 4H-, and 5H-pyrazole), though the 1H-isomer is thermodynamically dominant.[1][2][3] In drug design, N-alkylation or N-arylation is typically employed to "lock" the active conformation, preventing tautomeric shifts that could compromise binding affinity.[1][2][3]

The "Privileged" Nature

The scaffold's rigidity reduces the entropic penalty upon binding to protein targets. Furthermore, the pyrazole ring is generally metabolically stable, resistant to oxidative cleavage by cytochrome P450 enzymes compared to more electron-rich heterocycles like furans or pyrroles.[2][3]

Synthetic Methodologies: The Regioselectivity Challenge

The most significant bottleneck in pyrazole drug development is regiochemical control during synthesis. When reacting a monosubstituted hydrazine (

The Knorr Pyrazole Synthesis (and Variants)

The classical condensation of hydrazines with 1,3-diketones often yields mixtures. Modern optimization relies on controlling the electrophilicity of the carbonyl carbons.

-

Steric Control: Using bulky substituents on the hydrazine or the diketone to direct attack.

-

Electronic Control: Utilizing

-alkynones or enaminones where the "hard/soft" character of the electrophilic centers differs.[2][3]

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for accessing specific regioisomers, a critical workflow for process chemists.

Figure 1: Decision tree for the regioselective synthesis of polysubstituted pyrazoles, highlighting the advantages of enaminone/alkynone precursors over classic diketones.

Therapeutic Case Studies & Mechanisms[1][2][3][4]

Classic Case: Celecoxib (COX-2 Inhibition)

Celecoxib (Celebrex) exemplifies the rational design of pyrazoles to achieve isoform selectivity.[1][2]

-

Mechanism: The pyrazole ring serves as a rigid scaffold holding a sulfonamide group and a trifluoromethyl-tolyl group.[1][2]

-

Selectivity: The sulfonamide moiety binds to a hydrophilic "side pocket" present in COX-2 (lined by Arg513 and His90) but inaccessible in COX-1 due to the bulky Isoleucine-523 residue (which is Valine in COX-2).[1][2]

-

Causality: The pyrazole N2 acts as a hydrogen bond acceptor, stabilizing the inhibitor within the active site.[3]

Modern Case: Pirtobrutinib (BTK Inhibition)

Approved in 2023, Pirtobrutinib (Jaypirca) represents the next generation of non-covalent kinase inhibitors.[1][3]

-

Challenge: First-generation BTK inhibitors (e.g., Ibrutinib) covalently bind to Cys481.[1][2][3][4] Mutations at this residue (C481S) cause resistance.[1][4]

-

Solution: Pirtobrutinib uses a highly substituted pyrazole core to establish reversible, non-covalent interactions, maintaining potency against wild-type and C481-mutant BTK.[1][2][3][4]

Allosteric Innovation: Asciminib (BCR-ABL1)

Asciminib (Scemblix) breaks the mold by avoiding the ATP pocket entirely.[1][2]

-

Mechanism: It binds to the myristoyl pocket of the BCR-ABL1 protein.[1][2][5] This allosteric binding clamps the kinase into an inactive conformation.

-

Pyrazole Role: The pyrazole moiety in Asciminib is crucial for the specific geometric fit required to occupy this hydrophobic allosteric site, distinct from the hinge-binding role seen in Crizotinib.[2]

Figure 2: Mechanistic divergence in pyrazole-based drugs.[1][2] While most (e.g., Crizotinib) target the ATP hinge, Asciminib utilizes the scaffold to target allosteric regulatory sites.[3]

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a robust method for synthesizing a 1,3,5-trisubstituted pyrazole, a common scaffold in kinase inhibitors (e.g., Pirtobrutinib analogs), utilizing an enaminone precursor to ensure regioselectivity.[1][3]

Objective: Synthesis of 1-phenyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Materials

-

N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (1.2 eq)[1][2]

-

Phenylhydrazine (1.1 eq)[1]

-

Ethanol (anhydrous)[1]

-

Glacial Acetic Acid (catalytic)[1]

Step-by-Step Methodology

-

Formation of Enaminone Intermediate:

-

Charge a round-bottom flask with 4'-Fluoroacetophenone (10 mmol) and DMA-DMA (12 mmol).

-

Heat the neat mixture at 90°C for 4 hours.

-

Mechanism:[2][6] The reaction proceeds via condensation to form the 3-(dimethylamino)-1-(4-fluorophenyl)but-2-en-1-one.[1][2] The evolution of methanol indicates reaction progress.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1).[1] The intermediate is typically a yellow solid upon cooling.

-

-

Cyclization (Pyrazole Formation):

-

Dissolve the crude enaminone in Ethanol (20 mL).

-

Add Phenylhydrazine (11 mmol) dropwise.[1]

-

Add Glacial Acetic Acid (0.5 mL).

-

Reflux the mixture at 80°C for 2-3 hours.

-

Causality: The hydrazine nitrogen attacks the

-carbon of the enaminone (Michael-type addition) followed by cyclization.[1][2] The steric bulk of the dimethylamino group and the electronic character of the enaminone ensure the phenyl ring of the hydrazine ends up at the N1 position and the methyl group at C5, minimizing the formation of the 1,3,4-isomer.[3]

-

-

Purification:

-

Characterization (Self-Validation):

-